molecular formula C22H26N4O3S2 B11656598 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11656598
M. Wt: 458.6 g/mol
InChI Key: RIIFQXDXYIYSFX-LGMDPLHJSA-N
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Description

The compound “3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that features multiple functional groups, including thiazolidinone, pyridopyrimidinone, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. A possible synthetic route could include:

    Formation of the Thiazolidinone Ring: This could be achieved through the reaction of a suitable thiourea derivative with an α-halo ketone under basic conditions.

    Construction of the Pyridopyrimidinone Core: This might involve a multi-step process starting from a pyridine derivative, followed by cyclization reactions to form the pyrimidinone ring.

    Introduction of the Piperidine Moiety: This could be accomplished through nucleophilic substitution reactions, where a piperidine derivative is introduced to the intermediate compound.

    Final Assembly: The final step would involve the coupling of the thiazolidinone and pyridopyrimidinone intermediates under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone and pyridopyrimidinone rings can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the thiazolidinone and pyridopyrimidinone rings can be reduced to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring could yield a sulfone derivative, while reduction of the pyridopyrimidinone ring could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings, known for their biological activities.

    Pyridopyrimidinones: Molecules with pyridopyrimidinone cores, often studied for their medicinal properties.

    Piperidine Derivatives: Compounds containing piperidine rings, widely used in drug design.

Uniqueness

The uniqueness of the compound lies in its combination of these three distinct moieties, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H26N4O3S2

Molecular Weight

458.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O3S2/c1-14-6-9-24(10-7-14)19-16(20(27)25-8-4-5-15(2)18(25)23-19)13-17-21(28)26(11-12-29-3)22(30)31-17/h4-5,8,13-14H,6-7,9-12H2,1-3H3/b17-13-

InChI Key

RIIFQXDXYIYSFX-LGMDPLHJSA-N

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCOC

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCOC

Origin of Product

United States

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